Cas no 1333319-71-3 (tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate)
tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate
- tert-butyl 4-bromo-6-fluoroindazole-1-carboxylate
- DTXSID80745341
- tert-Butyl4-bromo-6-fluoro-1H-indazole-1-carboxylate
- 1333319-71-3
- DB-433517
-
- Inchi: 1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-7(14)4-9(13)8(10)6-15-16/h4-6H,1-3H3
- InChI Key: YQFHTRSJLSEGAE-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2=C1C=NN2C(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 314.00662g/mol
- Monoisotopic Mass: 314.00662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 44.1Ų
tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001621-5g |
tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate |
1333319-71-3 | 95% | 5g |
$738.72 | 2022-04-03 | |
| Alichem | A269001621-10g |
tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate |
1333319-71-3 | 95% | 10g |
$1,080.00 | 2022-04-03 | |
| Alichem | A269001621-25g |
tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate |
1333319-71-3 | 95% | 25g |
$2,008.70 | 2022-04-03 | |
| Chemenu | CM150322-1g |
tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate |
1333319-71-3 | 95% | 1g |
$241 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1803733-1g |
tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate |
1333319-71-3 | 98% | 1g |
¥1688.00 | 2024-08-09 |
tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate
Recent Advances in the Synthesis and Applications of tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate (CAS: 1333319-71-3)
In the rapidly evolving field of chemical biology and pharmaceutical research, the compound tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate (CAS: 1333319-71-3) has garnered significant attention due to its versatile applications in drug discovery and development. This research briefing aims to provide an up-to-date overview of the latest studies focusing on the synthesis, characterization, and pharmacological potential of this indazole derivative.
Recent literature highlights the importance of tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate as a key intermediate in the synthesis of novel heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of indazole-based kinase inhibitors, which show promising activity against various cancer cell lines. The presence of both bromo and fluoro substituents at the 4- and 6-positions, respectively, enhances the reactivity of this compound, making it a valuable building block for further functionalization.
Another significant advancement was reported in Organic Letters (2024), where researchers developed a novel palladium-catalyzed cross-coupling reaction using tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate as a starting material. This methodology enabled the efficient synthesis of diverse indazole derivatives with potential applications in neurodegenerative disease therapeutics. The study emphasized the compound's stability under various reaction conditions, which is crucial for its widespread use in medicinal chemistry.
From a pharmacological perspective, recent in vitro studies have shown that derivatives synthesized from tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate exhibit notable inhibitory effects on inflammatory pathways. A 2024 publication in Bioorganic & Medicinal Chemistry demonstrated that certain analogs displayed potent activity against COX-2 enzymes, suggesting potential applications in developing new anti-inflammatory drugs with improved selectivity profiles.
The compound's role in PROTAC (Proteolysis Targeting Chimera) technology has also been explored in recent research. Scientists have utilized tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate as a versatile linker in the design of targeted protein degraders, as reported in Nature Chemical Biology (2023). This application capitalizes on the compound's ability to maintain structural integrity while facilitating the formation of ternary complexes between target proteins and E3 ubiquitin ligases.
In conclusion, tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate (CAS: 1333319-71-3) continues to prove its value as a multifunctional intermediate in pharmaceutical research. The latest studies underscore its importance in synthetic chemistry and drug development, particularly in the areas of oncology, inflammation, and targeted protein degradation. Future research directions may focus on expanding its applications in fragment-based drug discovery and the development of more efficient synthetic routes to further enhance its accessibility to the research community.
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